molecular formula C111H186F3N31O41S B12807002 APL1b28 Trifluoroacetate

APL1b28 Trifluoroacetate

Cat. No.: B12807002
M. Wt: 2699.9 g/mol
InChI Key: KFAOTWWOQJFEPD-WGHBJHCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APL1b28 Trifluoroacetate is a salt form of the compound APL1b28, where the trifluoroacetate anion (CF₃COO⁻) is paired with the APL1b28 cation. Trifluoroacetate salts are commonly employed in pharmaceuticals and chemical synthesis to enhance solubility, stability, or bioavailability. The trifluoroacetate group is known for its strong electron-withdrawing properties, which influence the compound’s reactivity and physical behavior .

Properties

Molecular Formula

C111H186F3N31O41S

Molecular Weight

2699.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C109H185N31O39S.C2HF3O2/c1-21-55(14)86(106(176)130-65(30-33-180-20)92(162)118-42-76(147)121-56(15)88(158)116-40-75(146)114-39-74(145)115-41-77(148)126-71(47-142)100(170)133-69(108(178)179)37-52(8)9)139-99(169)68(36-51(6)7)132-98(168)66(34-49(2)3)125-78(149)43-119-93(163)70(46-141)134-105(175)85(54(12)13)138-90(160)58(17)122-94(164)63(26-28-81(152)153)129-95(165)62(24-22-31-113-109(111)112)128-101(171)72(48-143)135-104(174)84(53(10)11)136-79(150)45-120-103(173)87(60(19)144)137-80(151)44-117-89(159)57(16)123-102(172)73-25-23-32-140(73)107(177)59(18)124-97(167)67(35-50(4)5)131-96(166)64(27-29-82(154)155)127-91(161)61(110)38-83(156)157;3-2(4,5)1(6)7/h49-73,84-87,141-144H,21-48,110H2,1-20H3,(H,114,146)(H,115,145)(H,116,158)(H,117,159)(H,118,162)(H,119,163)(H,120,173)(H,121,147)(H,122,164)(H,123,172)(H,124,167)(H,125,149)(H,126,148)(H,127,161)(H,128,171)(H,129,165)(H,130,176)(H,131,166)(H,132,168)(H,133,170)(H,134,175)(H,135,174)(H,136,150)(H,137,151)(H,138,160)(H,139,169)(H,152,153)(H,154,155)(H,156,157)(H,178,179)(H4,111,112,113);(H,6,7)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,84-,85-,86-,87-;/m0./s1

InChI Key

KFAOTWWOQJFEPD-WGHBJHCVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APL1b28 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from the solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid as a counterion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production and purification of the peptide. The final product is often lyophilized to obtain a stable, dry powder form suitable for storage and further use .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

APL1b28 Trifluoroacetate undergoes redox modifications due to its cysteine residues:

Reaction TypeReagents/ConditionsProduct
Oxidation H2_2O2_2 (mild conditions)Disulfide bonds
Reduction DTT or TCEP (pH 7–8)Free thiol groups

These reactions are critical for studying structural stability and functional interactions in neurodegenerative disease research.

Acid/Base Stability and Degradation

  • Protonation : The trifluoroacetate anion (CF3_3CO2_2^-) is protonated by strong acids (e.g., HCl) to regenerate TFA :

    CF3CO2+HClCF3CO2H+Cl\text{CF}_3\text{CO}_2^- + \text{HCl} \rightarrow \text{CF}_3\text{CO}_2\text{H} + \text{Cl}^-
  • Stability in Solution : this compound remains stable in mildly acidic to neutral conditions but degrades under prolonged exposure to strong bases or oxidizing agents .

Substitution Reactions

  • Amino Acid Substitution : During SPPS, standard protocols allow selective substitution of amino acids using protected derivatives (e.g., Fmoc- or Boc-group protection) .

  • Trifluoroacetyl Transfer : Residual TFA in synthesis can lead to unintended trifluoroacetylation of lysine or other nucleophilic residues, necessitating rigorous purification .

Environmental and Metabolic Reactions

  • Degradation Pathways : TFA, a byproduct of peptide synthesis, is highly persistent in the environment. It resists biodegradation and accumulates in groundwater, with median concentrations of 200 ng/L in seawater .

  • Biotransformation : Under specific conditions, TFA undergoes slow microbial decarboxylation to fluoroform (CHF3_3) .

Analytical and Functional Interactions

  • Chromatography : TFA is used as an ion-pairing agent in HPLC to enhance separation of APL1b28 and related peptides .

  • Biomarker Activity : this compound mirrors amyloid-beta 42 production kinetics, enabling its use as a diagnostic marker in Alzheimer’s disease research.

Scientific Research Applications

APL1b28 Trifluoroacetate has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

    Biology: Serves as a biomarker for amyloid-beta 42 production, aiding in Alzheimer’s disease research.

    Medicine: Potential diagnostic tool for Alzheimer’s disease by measuring its levels in cerebrospinal fluid.

    Industry: Used in the development of peptide-based therapeutics and diagnostic assays

Mechanism of Action

APL1b28 Trifluoroacetate exerts its effects by mimicking the production of amyloid-beta 42. It is generated through the proteolytic cleavage of amyloid precursor-like protein 1 by beta-secretase and gamma-secretase enzymes. The peptide interacts with various molecular targets in the central nervous system, including receptors and enzymes involved in amyloid-beta metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key properties of APL1b28 Trifluoroacetate relative to other trifluoroacetate salts:

Compound Formula Physical State Melting Point Key Applications Hazards/Regulatory Notes
This compound (Inferred: APL1b28·CF₃COO⁻) Likely solid Not available Pharmaceutical research Data limited; assume precautions
BPC 157 Trifluoroacetate C₆₂H₉₈N₁₆O₂₂·x C₂HF₃O₂ Solid Not provided Peptide therapy, wound healing Not classified for health hazards; toxicology data lacking
Lithium Trifluoroacetate C₂F₃LiO₂·H₂O Solid Not provided Electrolytes, catalysts No explosive/oxidizing data
Thallium(III) Trifluoroacetate Tl(CF₃COO)₃ White powder 169°C Organic synthesis (oxidizing agent) Highly toxic (thallium content); requires PPE
Tachyplesin I Trifluoroacetate Peptide·CF₃COO⁻ Solid Not provided Antimicrobial peptides Standard handling for peptide salts

Key Findings

Cation Influence on Properties :

  • APL1b28 (organic cation): Likely used in drug development for improved solubility. Similar to BPC 157 Trifluoroacetate, which is a peptide-based salt for biomedical applications .
  • Metal Salts (e.g., Lithium, Thallium): Lithium Trifluoroacetate is used in industrial processes, while Thallium(III) Trifluoroacetate’s toxicity limits its use to controlled synthetic reactions .

Solubility and Stability :

  • Trifluoroacetate salts generally exhibit high solubility in polar solvents. Ionic liquids like [emim][trifluoroacetate] demonstrate enhanced CO₂ solubility, suggesting similar behavior in this compound for formulation stability .

Trifluoroacetate salts may decompose under heat or acidic conditions, releasing trifluoroacetic acid (TFA), a corrosive substance with respiratory hazards .

Q & A

Q. How can trace amounts of trifluoroacetate (TFA) be accurately quantified in environmental water samples?

Methodological Answer: TFA quantification in environmental matrices requires sensitive analytical techniques such as ion chromatography (IC) with suppressed conductivity detection (detection limit: 0.2–0.5 ppb) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using hydrophilic interaction chromatography (HILIC) for polar analytes. Sample pretreatment involves solid-phase extraction (SPE) with weak anion-exchange cartridges to minimize matrix interference. Validation should include spike-recovery tests (80–120% recovery) and comparison with certified reference materials .

Q. What are the recommended HPLC conditions for separating trifluoroacetic acid (TFA) from other organic acids in pharmaceutical formulations?

Methodological Answer: Use a reversed-phase C18 column with a mobile phase comprising 0.01% (v/v) TFA in water (Solution A) and 0.01% (v/v) TFA in acetonitrile (Solution B) . A gradient elution (52:48 A:B to 1:2 A:B) at 1.0 mL/min effectively separates TFA from acetate and formate. System suitability must confirm resolution ≥2.0 between TFA and adjacent peaks .

Q. How can researchers validate the purity of trifluoroacetate salts in synthetic intermediates?

Methodological Answer: Combine 1H/19F NMR to confirm the absence of free TFA (δ = −76.5 ppm in 19F NMR) and ion chromatography to quantify residual counterions (e.g., chloride). For peptides, quantify TFA content via amino acid analysis after lyophilization, correcting for hygroscopicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in environmental TFA source attribution (e.g., industrial vs. natural sources)?

Methodological Answer: Employ isotopic tracing (δ13C/δ18O) to distinguish anthropogenic TFA (e.g., from HFC degradation) from natural sources. Couple this with spatiotemporal sampling in remote regions (e.g., Antarctic snow) to establish baseline levels. Contradictions in urban vs. rural TFA concentrations (e.g., 17-fold increase in Beijing waters) require multivariate regression to isolate contributions from pharmaceuticals, refrigerants, and atmospheric deposition .

Q. What mechanisms govern the decomposition pathways of trifluoroacetate salts under varying catalytic conditions?

Methodological Answer: In metal-catalyzed reactions (e.g., Cu(II) trifluoroacetate), decomposition involves surface-mediated cleavage of the C–CF3 bond, validated by temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) . Selectivity for TFA vs. acetate is quantified via deconvolution of CO2 evolution profiles in thermogravimetric analysis (TGA) .

Q. How do trifluoroacetate counterions influence the stability and bioactivity of peptide-based pharmaceuticals?

Methodological Answer: TFA counterions can alter peptide solubility and aggregation kinetics. Use circular dichroism (CD) to monitor secondary structure changes and surface plasmon resonance (SPR) to assess binding affinity shifts. For PAR4 antagonists (e.g., tcY-NH2 trifluoroacetate), compare bioactivity in in vitro assays (e.g., calcium flux) against chloride or acetate salts .

Q. What advanced computational methods model the interaction of TFA with biological membranes or catalytic surfaces?

Methodological Answer: Combine molecular dynamics (MD) simulations (CHARMM/AMBER force fields) with quantum mechanical (QM) calculations (DFT for electron transfer) to study TFA adsorption on metal oxides or lipid bilayers. Validate predictions using sum-frequency generation (SFG) spectroscopy for interfacial structural data .

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